6-Benzofuranamine, 2-methyl- (9CI) is a chemical compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. It is classified as an aromatic amine, specifically a substituted benzofuran derivative.
6-Benzofuranamine, 2-methyl- falls under the category of heterocyclic compounds, specifically those containing nitrogen in the form of an amine group. Its classification is significant for understanding its reactivity and potential applications in drug development.
The synthesis of 6-benzofuranamine, 2-methyl- typically involves several key steps:
For instance, one common synthesis route involves the reduction of 2-butyl-5-nitrobenzofuran using platinum oxide as a catalyst under hydrogen atmosphere to yield the corresponding amine . The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion.
The molecular structure of 6-benzofuranamine, 2-methyl- can be depicted as follows:
6-Benzofuranamine, 2-methyl- participates in various chemical reactions due to its functional groups:
For example, the reaction of 6-benzofuranamine with an acyl chloride under basic conditions can yield N-acyl derivatives that may exhibit enhanced biological activities.
The mechanism of action for compounds like 6-benzofuranamine often involves interactions at the molecular level with biological targets:
Research indicates that derivatives of benzofuranamines exhibit varying degrees of antimicrobial activity, which is attributed to their ability to disrupt microbial cell function through inhibition of key enzymes .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound. For instance, NMR spectra typically show distinct peaks corresponding to the aromatic protons and the amino group .
6-Benzofuranamine, 2-methyl- has several applications in scientific research:
Benzofuran derivatives constitute a privileged scaffold in medicinal chemistry, with therapeutic applications spanning over seven decades. The foundational significance of this heterocyclic system emerged from natural product isolation and structural optimization efforts. Coal tar-derived benzofuran served as the precursor for early pharmacological explorations, leading to the identification of its bioactive potential. By the mid-20th century, synthetic methodologies enabled systematic derivatization, yielding the first generation of benzofuran-based pharmaceuticals [1].
Notable milestones include the development of Amiodarone (antiarrhythmic, 1960s), Bufuralol (β-adrenergic blocker, 1970s), and Griseofulvin (antifungal, 1950s). These agents established benzofuran's capacity to modulate diverse biological targets. The structural evolution continued through strategic substitutions, exemplified by the 21st-century introductions of Vilazodone (antidepressant) and Tasimelteon (circadian rhythm modulator), both featuring optimized benzofuran cores [1]. The progression underscores benzofuran's adaptability in addressing therapeutic challenges across cardiovascular, infectious, neurological, and oncological domains.
Table 1: Clinically Approved Benzofuran-Derived Pharmaceuticals
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic | 2-Butylbenzofuran with diethylaminoethoxy side chain |
Griseofulvin | Antifungal | Spirobenzofuranone system |
Vilazodone | Antidepressant | 5-(Piperazin-1-yl)benzofuran core |
Benzbromarone | Uricosuric (gout treatment) | 3-(Bromo-4-hydroxyphenyl)benzofuran |
Darifenacin | Antimuscarinic (overactive bladder) | 3-(Diisopropylamino)benzofuran |
6-Benzofuranamine,2-methyl-(9CI) represents a synthetically versatile intermediate for accessing pharmacologically relevant chemotypes. Its molecular architecture—featuring an electron-rich benzofuran core, a nucleophilic primary amine at the 6-position, and a methyl substituent at the 2-position—enables diverse chemical transformations. The amine functionality serves as a handle for acylations, reductive aminations, and ureation reactions, facilitating rapid diversification toward targeted libraries [1] [2].
Research applications emphasize its utility in oncology and neurology. In anticancer development, derivatives bearing this scaffold inhibit kinase targets (e.g., PLK1) and disrupt microtubule assembly. Structure-activity relationship (SAR) studies demonstrate that modifications at the amine position significantly modulate cytotoxicity and selectivity. For instance:
The compound’s balanced lipophilicity (logP ≈ 2.8) and moderate polarity also render it valuable in medicinal chemistry optimization campaigns, where it addresses permeability-bioavailability challenges common to planar heterocycles.
The pharmacophore of 6-Benzofuranamine,2-methyl-(9CI) integrates three critical elements that govern its bioactivity:
Table 2: Impact of Position-Specific Substitutions on Benzofuran Bioactivity
Substitution Pattern | Pharmacological Consequence | Example Target Affinity |
---|---|---|
6-Amino | Enables hydrogen bonding to catalytic residues | Kᵢ = 120 nM (Kinase X) |
2-Methyl | Blocks CYP3A4-mediated oxidation; enhances t₁/₂ | t₁/₂ increase from 2.1 → 4.3 hours |
5-Halo (e.g., F, Cl) | Augments electron deficiency; strengthens target binding | IC₅₀ reduction by 3–8 fold |
3-Carboxamide | Introduces H-bond acceptor; improves solubility | logS increase from -4.2 → -3.5 |
Quantum mechanical analyses reveal that the 2-methyl group induces a ~15° torsion angle between the furan and benzene rings, optimizing van der Waals contacts in hydrophobic binding pockets. Meanwhile, the amine’s electron-donating character elevates HOMO density at C-3/C-4, facilitating charge-transfer complexes with biological oxidants—a property exploited in antitumor prodrug activation [2] [3]. This synergy of steric protection, electronic modulation, and directed functionalization establishes 6-Benzofuranamine,2-methyl-(9CI) as a multifaceted pharmacophoric template in contemporary drug design.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7